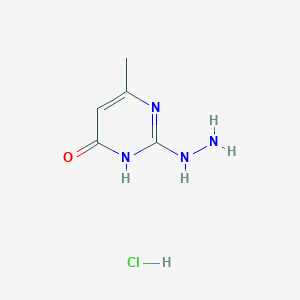

2-Hydrazinyl-6-methylpyrimidin-4(3H)-one hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

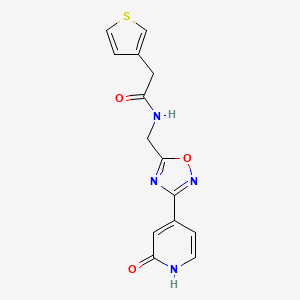

2-Hydrazinyl-6-methylpyrimidin-4(3H)-one, also known as 2-Hydrazino-6-methyl-pyrimidin-4-ol, is a compound used for proteomics research . It has a molecular formula of C5H8N4O and a molecular weight of 140.143 .

Synthesis Analysis

The synthesis of 2-Hydrazinyl-6-methylpyrimidin-4(3H)-one involves several steps . One method involves the reaction of 6-methyl-2-(methylsulfanyl)-3,4-dihydropyrimidin-4-one with hydrazine hydrate in ethanol at 80°C for 5.5 hours . The reaction mixture is then allowed to cool to room temperature, and the resulting precipitate is collected and dried by vacuum filtration . Other methods involve heating with hydrazine hydrate for shorter periods or at higher temperatures .Chemical Reactions Analysis

The chemical reactions involving 2-Hydrazinyl-6-methylpyrimidin-4(3H)-one are primarily its synthesis reactions . These reactions involve the use of hydrazine hydrate and various conditions of temperature and time .科学的研究の応用

Hydration and Prototropic Tautomerism

- Hydration Effects : A study on a similar compound, 2-(2-hydroxyethyl)amino-6-methylpyrimidin-4(3H)-one, found that hydration leads to an equilibrium mixture of 4-oxo-3,4-dihydro and 4-hydroxy tautomers. The equilibrium favors the 4-oxo-3,4-dihydro form in less polar media (Erkin & Krutikov, 2005).

Synthesis and Chemical Reactions

- Derivatives Formation : Research on 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid, heated with hydrazine, formed 4-hydrazino derivatives. These derivatives exhibited notable cytostatic, virostatic, and antiinflammatory properties (Machoń & Długosz, 1976).

- Hydrazinolysis : A study on 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione demonstrated that it reacts with hydrazine to yield various products, including triazole and triazolylacetohydrazide derivatives (Dickinson & Jacobsen, 1975).

- Antimicrobial Agent Synthesis : Synthesis of 2-hydrazino-4-alkoxy-6-methylpyrimidine and related compounds aimed at searching for antimicrobial agents. These compounds showed significant reactivity with hydrazine hydrate (Takagi & Ueda, 1963).

Complexation and Coordination Chemistry

- Metal Complex Formation : A study on the cobalt(II) complex of 2-hydrazino-4-hydroxy-6-methylpyrimidine revealed its potential as a chemotherapeutic agent against Mycobacterium tuberculosis. The study focused on its coordination possibilities with metal ions (Sakaguchi et al., 1990).

Corrosion Inhibition

- Corrosion Inhibition : A derivative of 2-hydrazinyl-6-methylpyrimidin-4(3H)-one hydrochloride was synthesized and used as a corrosion inhibitor for mild steel in acid solutions. This research highlights its potential application in industrial maintenance (Abdallah, Ahmed, & Saleh, 2016).

Spectrochemical Analysis

- Spectrochemical Studies : Copper (II), cobalt (II), nickel (II), and zinc (II) complexes of 2-hydrazino-4-hydroxy-6-methylpyrimidine were synthesized and examined using infrared (IR) and nuclear magnetic resonance (NMR) spectra. This study provides insights into the binding and structural properties of these metal complexes (Sakaguchi, Anzai, Fujita, & Sakaguchi, 1977).

Safety and Hazards

The safety information available indicates that 2-Hydrazinyl-6-methylpyrimidin-4(3H)-one may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

特性

IUPAC Name |

2-hydrazinyl-4-methyl-1H-pyrimidin-6-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O.ClH/c1-3-2-4(10)8-5(7-3)9-6;/h2H,6H2,1H3,(H2,7,8,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAWMQGWUMPVMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

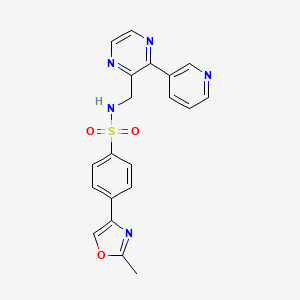

![N-(3,4-dimethoxyphenethyl)-4-((6-((3-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2354797.png)

![1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole](/img/structure/B2354798.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one](/img/structure/B2354800.png)

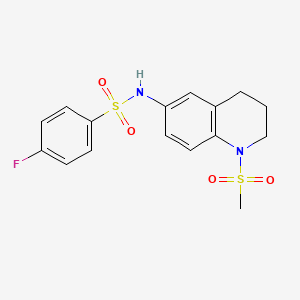

![(4Ar,8aR)-2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b][1,4]oxazine;hydrochloride](/img/no-structure.png)

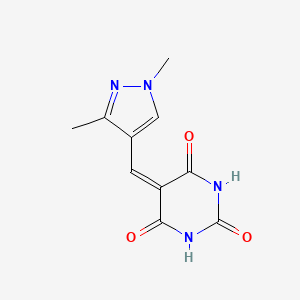

![3-Methyl-6-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2354811.png)

![[(1R,4S)-4-Aminocyclopent-2-en-1-yl]methanol](/img/structure/B2354812.png)

![3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2354815.png)